molecular formula C19H16ClN3OS B7746504 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

Cat. No. B7746504
M. Wt: 369.9 g/mol
InChI Key: BQODDQILXCOHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity : A study synthesized various 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

  • Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-d]pyrimidine derivatives were found to exhibit remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

  • Antioxidant Activity : A study on the synthesis of N-substituted phenylthieno[2,3-d]pyrimidine derivatives reported significant antioxidant activity in some compounds, indicating their potential as antioxidant agents (Kotaiah et al., 2012).

  • Comparison of Properties with Isomeric Derivatives : Research comparing the properties and biological potential of thieno[3,4-d]pyrimidines with positionally isomeric derivatives and benzo isosteres revealed differences reflected in electronic spectra and biological activities (Zadorozhny et al., 2010).

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of a related compound, 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was explored, contributing to the understanding of the chemical structure and properties of these compounds (Liu et al., 2006).

  • Antianaphylactic Activity : A study focused on synthesizing 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with potential antianaphylactic activity, expanding the scope of potential therapeutic applications (Wagner et al., 1993).

  • Inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) : Thieno[2,3-d]pyrimidine derivatives were identified as selective inhibitors of VEGFR3, showing promise in the treatment of metastatic breast cancer (Li et al., 2021).

properties

IUPAC Name

3-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS.ClH/c1-12-5-7-13(8-6-12)16-10-24-19-17(16)18(20-11-21-19)22-14-3-2-4-15(23)9-14;/h2-11,23H,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQODDQILXCOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
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3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 3
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 4
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 5
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 6
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

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